molecular formula C15H12ClFO2 B12994554 2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzaldehyde

2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzaldehyde

Cat. No.: B12994554
M. Wt: 278.70 g/mol
InChI Key: YJQWRKDJPFNSIL-UHFFFAOYSA-N
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Description

2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzaldehyde is a chemical compound with the molecular formula C15H12ClFO2 It is characterized by the presence of a chlorofluorobenzyl group and a methylbenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzaldehyde typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with 5-methylsalicylaldehyde in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the ether linkage between the two aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine and fluorine atoms on the benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzoic acid.

    Reduction: 2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorofluorobenzyl group may enhance its binding affinity to certain targets, while the aldehyde group can participate in covalent interactions with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride
  • 4-((2-Chloro-4-fluorobenzyl)oxy)benzaldehyde
  • 2-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzoyl chloride

Uniqueness

2-((2-Chloro-4-fluorobenzyl)oxy)-5-methylbenzaldehyde is unique due to the presence of both a chlorofluorobenzyl group and a methylbenzaldehyde moiety. This combination of functional groups imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H12ClFO2

Molecular Weight

278.70 g/mol

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methoxy]-5-methylbenzaldehyde

InChI

InChI=1S/C15H12ClFO2/c1-10-2-5-15(12(6-10)8-18)19-9-11-3-4-13(17)7-14(11)16/h2-8H,9H2,1H3

InChI Key

YJQWRKDJPFNSIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=C(C=C(C=C2)F)Cl)C=O

Origin of Product

United States

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